benzyl 3,5-dimethoxybenzoate
CAS No.:
Cat. No.: VC10971023
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H16O4 |
---|---|
Molecular Weight | 272.29 g/mol |
IUPAC Name | benzyl 3,5-dimethoxybenzoate |
Standard InChI | InChI=1S/C16H16O4/c1-18-14-8-13(9-15(10-14)19-2)16(17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
Standard InChI Key | VHUDQNVLBIGFHU-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1)C(=O)OCC2=CC=CC=C2)OC |
Canonical SMILES | COC1=CC(=CC(=C1)C(=O)OCC2=CC=CC=C2)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
Benzyl 3,5-dimethoxybenzoate (C₁₆H₁₆O₄) consists of a benzoic acid core substituted with methoxy (-OCH₃) groups at the 3 and 5 positions, esterified with a benzyl alcohol moiety. The molecular weight is calculated as 272.30 g/mol, derived from the sum of the 3,5-dimethoxybenzoic acid fragment (166.17 g/mol) and the benzyl group (106.13 g/mol) .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₆O₄ |
Molecular Weight | 272.30 g/mol |
IUPAC Name | Benzyl 3,5-dimethoxybenzoate |
SMILES | COC1=CC(=CC(=C1)C(=O)OCC2=CC=CC=C2)OC |
Canonical SMILES | COC1=CC(=CC(=C1)C(=O)OCC2=CC=CC=C2)OC |
The ester’s planar aromatic system and electron-donating methoxy groups influence its electronic structure, enhancing stability and altering reactivity compared to non-substituted benzoates .
Synthesis and Manufacturing
Esterification Pathways
The synthesis of benzyl 3,5-dimethoxybenzoate typically follows classic esterification strategies, adapting methodologies from analogous compounds like ethyl 3,5-dimethoxybenzoate .
Acid-Catalyzed Esterification
A common approach involves reacting 3,5-dimethoxybenzoic acid with benzyl alcohol in the presence of a catalytic acid (e.g., concentrated H₂SO₄) under reflux:
This method mirrors the synthesis of ethyl 3,5-dimethoxybenzoate, where sulfuric acid facilitates protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the alcohol .
Schotten-Baumann Reaction
Alternatively, the benzyl ester can be synthesized via acyl chloride intermediates. Treating 3,5-dimethoxybenzoic acid with thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which subsequently reacts with benzyl alcohol:
This method offers higher yields and purity by avoiding equilibrium limitations inherent to direct esterification .
Physicochemical Properties
Thermal and Solubility Characteristics
While experimental data for benzyl 3,5-dimethoxybenzoate are sparse, extrapolation from methyl and ethyl analogs suggests:
Table 2: Estimated Physical Properties
The compound is expected to exhibit limited water solubility (<1 mg/mL) due to its hydrophobic benzyl and methoxy groups, aligning with trends observed in 3,5-dimethoxybenzyl acetate .
Reactivity and Stability
Photolytic Degradation
UV irradiation studies on 3,5-dimethoxybenzyl acetate reveal that dimethoxy-substituted esters undergo photolysis via radical and ion pair intermediates . Under 254 nm light, benzyl 3,5-dimethoxybenzoate likely cleaves at the ester bond, yielding 3,5-dimethoxybenzoic acid and benzyl alcohol:
Polar products dominate in aqueous environments, with nonpolar byproducts (e.g., dimethoxyethylbenzene) forming in <1% yield .
Hydrolytic Behavior
Alkaline hydrolysis proceeds via nucleophilic acyl substitution, cleaving the ester into 3,5-dimethoxybenzoate salts and benzyl alcohol:
Reaction rates are pH-dependent, accelerating under strongly basic conditions (pH >10) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
3,5-Dimethoxybenzyl alcohol, a potential hydrolysis product, is a key intermediate in resveratrol synthesis . Benzyl 3,5-dimethoxybenzoate may serve as a protected form of 3,5-dimethoxybenzoic acid in multi-step syntheses, leveraging the benzyl group’s stability under acidic conditions and ease of removal via hydrogenolysis .
Dendrimer Construction
The 3,5-dimethoxybenzyl motif is integral to dendritic polymers (e.g., LnOH series), where branching layers rely on methoxy-substituted benzyl alcohols . Benzyl 3,5-dimethoxybenzoate could act as a monomer or crosslinker in dendritic frameworks, though direct evidence requires further study.
Hazard | Precaution |
---|---|
Skin Contact | Wear nitrile gloves; rinse with water |
Inhalation | Use fume hood; avoid aerosolization |
Storage | Store in amber glass at 2–8°C |
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